1,1-DICHLOROETHYLENE-D2
Overview
Description
Mechanism of Action
Target of Action
1,1-Dichloroethene-d2, also known as Ethene-1,1-d2, 2,2-dichloro-, primarily targets the central nervous system . It is an organochloride with the molecular formula CHCl2CH3 .
Mode of Action
The compound interacts with its targets, causing symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations
Biochemical Pathways
Anaerobic transformations of 1,1,1-trichloroethane (TCA), a precursor to 1,1-Dichloroethene-d2, have been studied. TCA was biologically transformed to 1,1-dichloroethane (DCA) and chloroethane (CA) and further to ethane by reductive dechlorination .
Pharmacokinetics
Like most chlorocarbons, it is poorly soluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of the action of 1,1-Dichloroethene-d2 is its impact on the central nervous system, leading to symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations .
Biochemical Analysis
Biochemical Properties
1,1-Dichloroethene-d2 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in detoxification processes. The compound is metabolized by cytochrome P450 enzymes, specifically the P450 2E1 isozyme, which catalyzes its conversion to reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to potential cytotoxic effects. Additionally, 1,1-Dichloroethene-d2 interacts with glutathione, a critical antioxidant, through conjugation reactions that help detoxify the reactive intermediates .
Cellular Effects
The effects of 1,1-Dichloroethene-d2 on various cell types and cellular processes are profound. In hepatocytes, the compound induces cytotoxicity by causing oxidative stress and depleting glutathione levels . This oxidative stress can lead to alterations in cell signaling pathways, affecting gene expression and cellular metabolism. In particular, the compound has been shown to cause liver damage in rodents, highlighting its hepatotoxic potential . Furthermore, 1,1-Dichloroethene-d2 can influence cell function by disrupting mitochondrial activity, leading to impaired energy production and increased apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,1-Dichloroethene-d2 involves its metabolism by cytochrome P450 enzymes to form reactive intermediates . These intermediates can bind covalently to proteins, lipids, and nucleic acids, causing cellular damage. The compound also inhibits the activity of certain enzymes, such as glutathione S-transferase, which plays a role in detoxification . Additionally, 1,1-Dichloroethene-d2 can induce changes in gene expression by activating stress response pathways, leading to the upregulation of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dichloroethene-d2 change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to 1,1-Dichloroethene-d2 in in vitro and in vivo studies has shown persistent cytotoxic effects, including sustained oxidative stress and chronic liver damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1-Dichloroethene-d2 vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage . At higher doses, 1,1-Dichloroethene-d2 can induce significant hepatotoxicity, nephrotoxicity, and pulmonary toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies in rodents have shown that high doses of 1,1-Dichloroethene-d2 can cause liver necrosis, kidney damage, and respiratory distress .
Metabolic Pathways
1,1-Dichloroethene-d2 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism to form reactive intermediates, such as chloroacetaldehyde and dichloroacetic acid . These intermediates can further react with glutathione to form conjugates that are excreted from the body . The metabolic pathways of 1,1-Dichloroethene-d2 also involve the formation of S-(chloroacetyl)glutathione, which is a detoxification product . These pathways highlight the role of enzymatic and non-enzymatic processes in the metabolism and detoxification of the compound.
Transport and Distribution
Within cells and tissues, 1,1-Dichloroethene-d2 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific binding proteins and transporters that facilitate its movement within the body . The distribution of 1,1-Dichloroethene-d2 is influenced by its interactions with cellular components, leading to its accumulation in certain tissues, such as the liver and kidneys . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and toxicity.
Subcellular Localization
The subcellular localization of 1,1-Dichloroethene-d2 affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . It can also be found in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . The localization of 1,1-Dichloroethene-d2 in these organelles is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of 1,1-Dichloroethene-d2 is essential for elucidating its biochemical and toxicological effects.
Preparation Methods
1,1-Dichloroethylene-D2 is typically synthesized through the dehydrochlorination of 1,1,2-trichloroethane-D2. This reaction is catalyzed by bases such as sodium hydroxide or calcium hydroxide at elevated temperatures (around 100°C) . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Chemical Reactions Analysis
1,1-Dichloroethylene-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated acetic acids.
Reduction: It can be reduced to form ethylene derivatives.
Substitution: It can undergo substitution reactions with nucleophiles to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloroethylene-D2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the production of high-purity silicon dioxide films in semiconductor device fabrication
Comparison with Similar Compounds
1,1-Dichloroethylene-D2 is similar to other chlorinated ethylenes, such as:
1,1-Dichloroethylene: The non-deuterated form, used in similar applications but without the isotopic labeling.
1,2-Dichloroethylene: Exists in cis and trans forms, used in different industrial applications and does not polymerize like 1,1-dichloroethylene.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and studying reaction mechanisms are essential .
Properties
IUPAC Name |
1,1-dichloro-2,2-dideuterioethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIGDEPROXKC-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(Cl)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-73-5 | |
Record name | Ethene-1,1-d2, 2,2-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene-1,1-d2, 2,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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